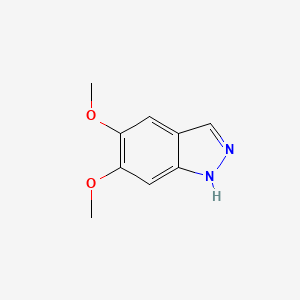

5,6-ジメトキシ-1H-インダゾール

説明

5,6-Dimethoxy-1H-indazole is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

Indazole derivatives, including 5,6-dimethoxy-1H-indazole, have been synthesized through various methods . One approach involves the use of multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer . Another method involves an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone, culminating in a copper-catalyzed intramolecular Ullmann cyclization .

Molecular Structure Analysis

Indazoles, including 5,6-dimethoxy-1H-indazole, are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form .

Physical and Chemical Properties Analysis

5,6-Dimethoxy-1H-indazole has a boiling point of 332.3±22.0 °C and a density of 1.245±0.06 g/cm3 . Its storage temperature should be normal room temperature, and it should be sealed in a dry environment .

科学的研究の応用

薬理学的用途

インダゾール含有複素環式化合物は、様々な薬理学的用途を持つ . これらは、降圧剤、抗がん剤、抗うつ剤、抗炎症剤、および抗菌剤として使用される . 近年市販されている薬剤のいくつかは、インダゾール構造モチーフを含む .

抗原虫活性

インダゾール誘導体は、抗原虫活性を有することが報告されている . 22種のインダゾール誘導体のシリーズが合成され、抗原虫剤として研究された . 生物学的アッセイの結果、3種類の原虫に対して抗原虫活性を示すための構造的特徴が明らかになった .

合成アプローチ

1H-および2H-インダゾールの合成は、近年著しい進歩を遂げている . その戦略には、遷移金属触媒反応、還元環化反応、触媒や溶媒を用いないC–NおよびN–N結合の連続的な形成による2H-インダゾールの合成が含まれる .

抗菌活性

インダゾールは、Staphylococcus spp.、Pseudomonas aeruginosa、Proteus spp.、およびEscherichia coliの試験培養に対して中程度から高い活性を示すことが判明している .

抗真菌効果

特定のインダゾール化合物は、抗真菌効果を示すことが判明している .

ホスホイノシチド3-キナーゼδ阻害剤

Safety and Hazards

5,6-Dimethoxy-1H-indazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

作用機序

Target of Action

5,6-Dimethoxy-1H-indazole is a phosphite that has been used as an intermediate in the synthesis of some pharmaceuticals . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been shown to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been shown to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) .

Pharmacokinetics

It has been shown to have hypotensive effects in rats and depressant effects in mice .

特性

IUPAC Name |

5,6-dimethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6-5-10-11-7(6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEDPIMZZWIYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600476 | |

| Record name | 5,6-Dimethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7746-30-7 | |

| Record name | 5,6-Dimethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

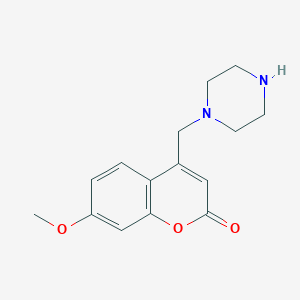

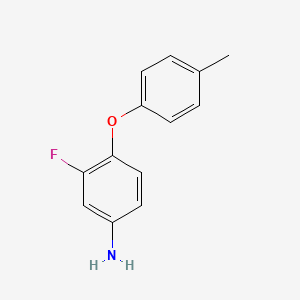

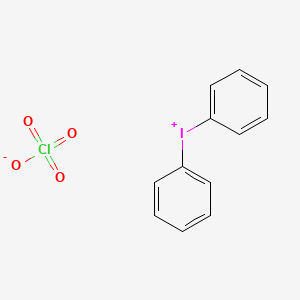

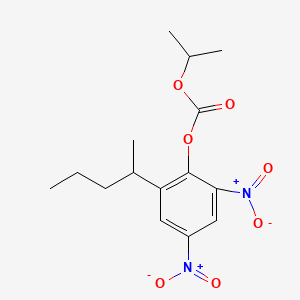

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)